molecular formula C₁₈H₁₆D₆INO₃ B1161429 2C-I-NBOMe-d6

2C-I-NBOMe-d6

Cat. No.: B1161429
M. Wt: 433.31
Attention: For research use only. Not for human or veterinary use.
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Description

2C-I-NBOMe-d6 is a deuterium-labeled analogue of 2C-I-NBOMe (25I-NBOMe), a potent synthetic phenethylamine-derived hallucinogen. The deuterated variant is chemically engineered by replacing six hydrogen atoms with deuterium isotopes, typically at metabolically stable positions. Structurally, this compound retains the core features of 25I-NBOMe: a 4-iodo-2,5-dimethoxyphenethylamine backbone with an N-(2-methoxybenzyl) substitution. Its primary application lies in forensic and clinical toxicology, where it ensures accurate quantification of non-deuterated 25I-NBOMe in biological samples .

Properties

Molecular Formula

C₁₈H₁₆D₆INO₃

Molecular Weight

433.31

Synonyms

4-Iodo-2,5-(dimethoxy-d6)-N-[(2-methoxyphenyl)methyl]benzeneethanamine;  NBOMe-2C-I-d6;  BOM-CI-d6;  Cimbi-5-d6;  Solaris-d6;  25I-NBOMe-d6

Origin of Product

United States

Comparison with Similar Compounds

Non-Deuterated 2C-I-NBOMe (25I-NBOMe)

  • Structural Similarities : Both compounds share identical core structures, including the iodo-substituted phenyl ring and N-benzyl methoxy group.
  • Functional Differences: Pharmacological Activity: 25I-NBOMe is a potent 5-HT2A receptor agonist with hallucinogenic effects at sub-milligram doses. Applications: 25I-NBOMe is associated with recreational use and high toxicity, whereas the deuterated form is exclusively used in laboratory settings for MS quantification .

Parent Compound 2C-I

  • Structural Differences : 2C-I lacks the N-benzyl methoxy group present in 2C-I-NBOMe-d5.
  • Potency : The addition of the N-benzyl group in NBOMe derivatives increases 5-HT2A receptor affinity by 10–100-fold compared to 2C-I, making 25I-NBOMe significantly more potent .
  • Metabolic Stability : Deuterium labeling in 2C-I-NBOMe-d6 slows hepatic metabolism, a feature absent in 2C-I, which undergoes rapid oxidative deamination .

Other NBOMe Derivatives (25B-NBOMe, 25C-NBOMe)

  • Substituent Variations :
    • 25B-NBOMe : Bromine substitution at the 4-position of the phenyl ring.
    • 25C-NBOMe : Chlorine substitution at the 4-position.
  • Pharmacological Profile: All NBOMe derivatives exhibit high 5-HT2A affinity, but halogen substitutions influence potency and duration.

Deuterated Analogues (e.g., 2C-C-D6.HCl)

  • Functional Similarities : Like this compound, 2C-C-D6.HCl is a deuterated internal standard used for MS quantification.
  • Structural Differences : 2C-C-D6.HCl features a chlorine substituent instead of iodine and lacks the NBOMe group, reducing its receptor-binding potency .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Primary Use Receptor Affinity (5-HT2A)
This compound C18H16D6INO3* ~433.24† Analytical standard Non-bioactive
25I-NBOMe C18H22INO3 427.18 Psychoactive substance Ki = 0.1–0.3 nM
2C-I C10H14INO2 307.13 Research compound Ki = 10–20 nM
25B-NBOMe C18H22BrNO3 404.28 Psychoactive substance Ki = 0.2–0.5 nM
2C-C-D6.HCl C10H6D6ClNO2·HCl ~283.72† Analytical standard Non-bioactive

*Deuterium positions may vary. †Calculated based on deuterium substitution (1.006 g/mol per D atom).

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